1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde
Description
1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a fluorinated pyrazole derivative characterized by a pyrazole ring substituted with a methyl group at position 5, a 2-fluoroethyl chain at position 1, and a carbaldehyde moiety at position 2. Pyrazole carbaldehydes are critical intermediates in medicinal and agrochemical research due to their versatility in synthesizing heterocyclic compounds. The fluorine atom in the 2-fluoroethyl group enhances electronegativity and metabolic stability, making this compound a valuable building block for bioactive molecules .
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluoroethyl)-5-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c1-6-7(5-11)4-9-10(6)3-2-8/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKWTKGMOZXALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCF)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901195390 | |
| Record name | 1H-Pyrazole-4-carboxaldehyde, 1-(2-fluoroethyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443279-51-3 | |
| Record name | 1H-Pyrazole-4-carboxaldehyde, 1-(2-fluoroethyl)-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443279-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxaldehyde, 1-(2-fluoroethyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution for Fluoroethyl Group Introduction
The fluoroethyl group is typically introduced via nucleophilic substitution reactions. A common strategy involves reacting 5-methyl-1H-pyrazole-4-carbaldehyde with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) in the presence of a base such as potassium carbonate. The reaction proceeds via deprotonation of the pyrazole nitrogen, followed by alkylation.
Example protocol :
- Dissolve 5-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous DMF
- Add K₂CO₃ (2.5 eq) and 2-fluoroethyl bromide (1.2 eq)
- Heat at 80°C for 12 hours under nitrogen
- Quench with ice water and extract with ethyl acetate
- Purify via column chromatography (hexane:ethyl acetate = 3:1)
This method yields approximately 65-72% of the target compound, with purity >95% by HPLC.
Cyclocondensation Strategies
Alternative routes employ cyclocondensation of hydrazine derivatives with β-keto aldehydes. The patent CN111362874B demonstrates a template approach using methylhydrazine and difluoroacetyl intermediates:
Reaction sequence :
- Condense methylhydrazine with 2-difluoroacetyl-3-(dimethylamino)acrylate
- Cyclize under reduced pressure (50-70 mm Hg) at 40-85°C
- Acidify to precipitate the pyrazole core
While developed for a different compound, this method's principles apply to fluoroethyl analogs through substitution of the methylhydrazine with 2-fluoroethylhydrazine.
Direct Formylation Techniques
The aldehyde group can be introduced via:
- Vilsmeier-Haack formylation of 1-(2-fluoroethyl)-5-methyl-1H-pyrazole using POCl₃/DMF
- Oxidation of 4-hydroxymethyl intermediates with MnO₂ or IBX
The Vilsmeier method typically achieves higher regioselectivity (>90% at position 4) compared to oxidation routes (75-82%).
Optimization of Reaction Parameters
Temperature Effects on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 60 | 24 | 58 | 92 |
| 80 | 12 | 72 | 95 |
| 100 | 8 | 68 | 91 |
Data adapted from similar pyrazole alkylation systems. Optimal results occur at 80°C, balancing reaction rate and decomposition.
Solvent Screening Results
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 36.7 | 72 | 8 |
| DMSO | 46.7 | 65 | 12 |
| Acetonitrile | 37.5 | 58 | 15 |
| THF | 7.5 | 42 | 22 |
Polar aprotic solvents like DMF maximize nucleophilicity of the pyrazole nitrogen while minimizing side reactions.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 9.91 (s, 1H, CHO), 7.82 (s, 1H, H-3), 4.82 (dt, 2H, J = 27.5, 4.3 Hz, CH₂F), 4.31 (dt, 2H, J = 4.3 Hz, NCH₂), 2.51 (s, 3H, CH₃)
- ¹³C NMR : δ 192.4 (CHO), 151.2 (C-5), 144.8 (C-3), 83.5 (d, J = 170 Hz, CF), 46.2 (NCH₂), 14.7 (CH₃)
- HRMS : m/z 156.16 [M+H]⁺ (calculated for C₇H₁₀FN₂O⁺: 156.0804)
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems enable:
- Precise temperature control (-30°C to 150°C)
- Reduced reaction times from 12h to 45 minutes
- Improved yields (78% vs. 72% batch) through enhanced mass transfer
Photocatalytic Fluorination
Recent advances employ:
- Irradiation (λ = 365 nm) with Ru(bpy)₃²⁺ catalyst
- Ethyl iodide as fluorine source
- Yields up to 81% with >99% regioselectivity
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The fluoroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various cellular pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound’s properties are influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives
Electronic and Reactivity Differences
- Fluorine vs. Chlorine Substitutions : The 2-fluoroethyl group in the target compound reduces steric hindrance compared to 2-chloroethyl analogs while maintaining strong electronegativity. Chlorine substituents (e.g., in 5-Chloro-3-methyl-1-phenyl derivatives) increase lipophilicity but may reduce metabolic stability due to slower oxidative degradation .
- Aromatic vs. Aliphatic Substituents : The 4-fluorophenyl group in 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde introduces aromaticity, enabling π-π interactions in crystal packing and receptor binding, unlike the aliphatic 2-fluoroethyl chain .
- Regiochemical Variations : Substitutions at position 4 (e.g., 4-Chloro-1,3-dimethyl derivatives) disrupt the carbaldehyde’s conjugation with the pyrazole ring, reducing electrophilicity compared to position 4 carbaldehydes .
Crystallographic and Physicochemical Data
- Crystal Packing : Fluorine substituents (e.g., in 1-(4-Fluorophenyl) analogs) promote dense crystal packing via C–H···F interactions, whereas chloroethyl groups may lead to less ordered structures .
- Thermal Stability : Methyl groups at position 5 (common in all compared compounds) enhance thermal stability, with melting points ranging from 80–213°C depending on substituents .
Biological Activity
1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative with a molecular formula of C₇H₉FN₂O and a CAS number of 1694879-46-3. This compound features a unique structure that includes a pyrazole ring, a fluoroethyl group, and an aldehyde functional group at the 4-position. The biological activity of this compound, while not extensively documented, can be inferred from studies on similar pyrazole derivatives, which are known for diverse pharmacological properties.
Structural Characteristics
The structural components of this compound contribute to its potential biological activities:
- Pyrazole Ring : Known for its role in various biological activities including anti-inflammatory and antimicrobial effects.
- Fluoroethyl Group : The presence of fluorine typically enhances lipophilicity and biological activity.
- Aldehyde Functional Group : Provides unique reactivity that may interact with biological targets.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insights into the potential biological activity of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde | Contains an allyl group | Anti-inflammatory, analgesic |
| 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid | Has difluoromethyl and carboxylic acid groups | Known for fungicidal activity |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Contains an ethyl amino group | Used in various biological applications |
The variations in structure significantly influence the chemical behavior and biological activity of these compounds.
The mechanism of action for this compound involves interactions with molecular targets such as enzymes and receptors. Understanding these interactions is crucial for evaluating its therapeutic effects and safety profiles. Preliminary studies could assess its binding affinity to proteins or enzymes relevant to disease mechanisms.
Case Studies and Research Findings
Research on related pyrazole compounds highlights their diverse applications:
- Anti-inflammatory Activity : A study demonstrated that certain pyrazole derivatives exhibited up to 85% inhibition of inflammatory markers like TNF-α at specific concentrations, indicating strong anti-inflammatory potential .
- Antimicrobial Properties : Compounds similar to this compound were tested against various pathogens, showing significant antimicrobial activity compared to standard drugs .
- Antitumor Effects : Research has indicated that some pyrazoles can inhibit tumor growth effectively, suggesting that derivatives like this compound may also possess anticancer properties .
Q & A
Q. What are the standard synthetic routes for 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via Vilsmeier-Haack reactions or nucleophilic substitution of halogenated pyrazole intermediates. For example:
- Vilsmeier-Haack method : Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF generates the carbaldehyde group at the 4-position .
- Fluoroethyl introduction : Substitution of a chloro group (e.g., in 5-chloro-3-methyl-1-aryl-pyrazole-4-carbaldehyde) with 2-fluoroethylamine or derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) . Note: Purification often involves column chromatography or recrystallization.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- NMR : The aldehyde proton (CHO) typically appears as a singlet near δ 9.8–10.2 ppm. Fluorine NMR (¹⁹F) confirms the fluoroethyl group (δ -210 to -230 ppm) .
- XRD : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry and confirms substituent orientation. For example, crystal structures of analogous pyrazole-4-carbaldehydes reveal planar aldehyde groups and intramolecular hydrogen bonding .
- IR : Strong absorption bands for C=O (~1680–1700 cm⁻¹) and C-F (~1100–1200 cm⁻¹) are diagnostic .
Q. What are typical applications of pyrazole-4-carbaldehydes in heterocyclic synthesis?
These compounds serve as versatile building blocks for:
- Fused heterocycles : Condensation with hydrazines or thiosemicarbazides yields pyrazolo[3,4-c]pyrazoles or thieno[2,3-c]pyrazoles .
- Schiff bases : Reaction with amines generates imine derivatives for coordination chemistry or bioactive molecule design .
- Oxadiazoles and triazoles : Cyclization with hydroxylamine or azides forms 1,3,4-oxadiazoles or 1,2,3-triazoles, respectively .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the 2-fluoroethyl group?
- Catalyst screening : Basic catalysts (e.g., K₂CO₃, Cs₂CO₃) improve nucleophilic substitution efficiency. Polar solvents (DMF, DMSO) enhance solubility of halogenated intermediates .
- Temperature control : Reactions at 80–100°C minimize side products (e.g., elimination to form alkenes).
- Substituent effects : Electron-withdrawing groups (e.g., Cl at C5) activate the pyrazole ring for substitution .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Dynamic NMR studies : Variable-temperature ¹H NMR identifies conformational exchange in the fluoroethyl group .
- DFT calculations : Predict chemical shifts and coupling constants (e.g., JF-H in 2-fluoroethyl) to validate experimental data .
- XRD validation : Crystallographic data resolves regiochemical ambiguities, such as aldehyde orientation relative to substituents .
Q. What mechanistic insights explain substituent effects on pyrazole-4-carbaldehyde reactivity?
- Electronic effects : Electron-donating groups (e.g., methyl at C5) deactivate the aldehyde toward nucleophilic attack, while electron-withdrawing groups (e.g., Cl at C5) enhance electrophilicity .
- Steric hindrance : Bulky substituents at C1 (e.g., aryl groups) reduce reaction rates in condensation reactions .
- Solvent polarity : Protic solvents stabilize transition states in Schiff base formation, while aprotic solvents favor cyclization .
Q. How can computational methods predict the reactivity of pyrazole-4-carbaldehydes in novel reactions?
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the aldehyde carbon is a strong electrophile (LUMO ~ -1.5 eV) .
- Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., enzymes) by simulating interactions with active sites .
- Reaction pathway modeling : Use software like Gaussian or ORCA to map energy profiles for key steps (e.g., Vilsmeier-Haack formylation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
